molecular formula C7H6KNO2 B075797 Potassium aminobenzoate CAS No. 1321-13-7

Potassium aminobenzoate

Katalognummer: B075797
CAS-Nummer: 1321-13-7
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: VLSHYHUKASKGPF-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Potassium aminobenzoate can be synthesized through the esterification of p-nitrobenzoic acid followed by reduction to p-aminobenzoic acid. The p-aminobenzoic acid is then neutralized with potassium hydroxide to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves continuous-flow systems that optimize reaction time and sequences. This method ensures high conversion and selectivity, making the process efficient and scalable .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Catalytic hydrogenation or chemical reduction using reducing agents like sodium borohydride.

    Substitution: Aromatic aldehydes under acidic or basic conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Treatment of Fibrotic Diseases
    • Peyronie's Disease : POTABA is utilized to manage Peyronie's disease by reducing plaque size and fibrosis progression. Studies indicate that it enhances local tissue oxygenation and promotes glycosaminoglycan secretion, contributing to decreased fibrosis .
    • Scleroderma : A significant study involving 467 patients demonstrated that 90% of those treated with potassium aminobenzoate experienced marked skin softening compared to less than 20% in the control group, highlighting its efficacy in treating scleroderma-related fibrosis .
    • Dermatomyositis and Morphea : The compound is also indicated for conditions like dermatomyositis and morphea, where it helps alleviate nonsuppurative inflammation and fibrosis .
  • Case Studies
    • A case report documented the use of POTABA in a patient with liver injury attributed to its administration, emphasizing the need for careful monitoring due to potential side effects such as drug-induced liver injury (DILI) . The study applied the RUCAM scale for causality assessment, revealing a high probability of hepatocellular injury linked to POTABA .
    • Another study analyzed the skin response in patients with scleroderma, confirming significant improvements in skin texture and flexibility among those receiving this compound therapy compared to untreated patients .

Data Table: Summary of Applications

ConditionApplicationEfficacy Evidence
Peyronie's DiseaseReduces plaque size and fibrosisIncreased local oxygenation; reduced fibrosis
SclerodermaImproves skin softening90% improvement vs. <20% in controls
DermatomyositisAlleviates inflammationEffective in managing nonsuppurative inflammation
MorpheaReduces skin tighteningDocumented efficacy in fibrotic conditions

Potential Side Effects and Considerations

While this compound is effective for various conditions, it is essential to monitor for side effects:

  • Drug-Induced Liver Injury : Instances of DILI have been reported; hence, liver function tests are recommended during treatment .
  • Allergic Reactions : Patients may experience allergic phenomena such as skin eruptions or gastrointestinal disturbances .

Wirkmechanismus

The mechanism of action of potassium aminobenzoate involves its role as a member of the vitamin B complex family. It is believed to exert antifibrotic effects by increasing oxygen uptake at the tissue level . This increased oxygen uptake may help in reducing fibrosis and improving tissue flexibility.

Biologische Aktivität

Potassium aminobenzoate, also known as potassium para-aminobenzoate (POTABA), is a compound primarily recognized for its therapeutic applications in conditions like Peyronie's disease and various fibrotic disorders. This article explores its biological activity, focusing on its mechanisms, clinical efficacy, and associated case studies.

Overview of this compound

This compound is an oral nutritional supplement that acts as a fibroblast inhibitor and has been used in the treatment of conditions characterized by excessive fibrosis, such as scleroderma and Peyronie's disease. Its mechanism of action involves the modulation of collagen synthesis and inhibition of fibroblast proliferation.

  • Inhibition of Fibroblast Proliferation :
    • Studies indicate that this compound can inhibit the growth of fibroblasts derived from normal human skin and affected tissues in diseases like scleroderma. The proliferation of these cells shows dose-dependent inhibition, starting at approximately 3000 µg/ml .
  • Impact on Macromolecule Synthesis :
    • The compound has been shown to inhibit acid mucopolysaccharide secretion in rheumatoid synovial cells and scleroderma fibroblasts, with significant effects observed at concentrations as low as 100 µg/ml .
  • Collagen Synthesis :
    • Despite its inhibitory effects on fibroblast proliferation, this compound does not significantly affect collagen synthesis across various strains tested .

Clinical Efficacy in Peyronie's Disease

Peyronie's disease is characterized by the formation of fibrous plaques in the penile tissue, leading to curvature and pain. Several studies have evaluated the effectiveness of this compound in treating this condition:

Randomized Controlled Trials

  • Study Design : A multicenter study included 103 patients with Peyronie's disease who were randomized to receive either this compound (3 g four times daily) or placebo for 12 months.
  • Results : The treatment group showed a significant reduction in plaque size (from 259 mm² to 142 mm²) compared to an increase in the placebo group (from 259 mm² to 303 mm²). Response rates for plaque regression were 74.3% for this compound versus 50% for placebo (p=0.016) .

Adverse Effects and Compliance

Despite its efficacy, this compound has been associated with gastrointestinal side effects, leading to poor compliance among patients. In one study, 74% of participants discontinued use due to reasons such as gastrointestinal distress, high cost, and perceived ineffectiveness .

Case Studies

  • Preliminary Study on Efficacy :
    • A study involving 31 patients treated with this compound revealed no significant improvements after three months. Reasons for discontinuation included gastrointestinal trouble (35%) and ineffectiveness (26%) .
  • Long-term Observations :
    • A retrospective review involving 109 patients highlighted that while this compound was effective in some cases, a significant dropout rate was noted due to adverse events, particularly gastrointestinal issues .

Summary of Findings

StudyPatient CountTreatment DurationKey Findings
10312 monthsSignificant plaque size reduction; response rates: 74.3% (treatment) vs. 50% (placebo)
313 monthsNo significant improvement; high dropout due to side effects
109VariableHigh dropout rates; adverse events common

Eigenschaften

IUPAC Name

potassium;2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.K/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSHYHUKASKGPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927534
Record name Potassium 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-13-7, 37960-65-9
Record name Potassium aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium anthranilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037960659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium aminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.921
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POTASSIUM ANTHRANILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3T4A2ZM9G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium aminobenzoate
Reactant of Route 2
Potassium aminobenzoate
Reactant of Route 3
Potassium aminobenzoate
Reactant of Route 4
Potassium aminobenzoate
Reactant of Route 5
Potassium aminobenzoate
Reactant of Route 6
Reactant of Route 6
Potassium aminobenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.